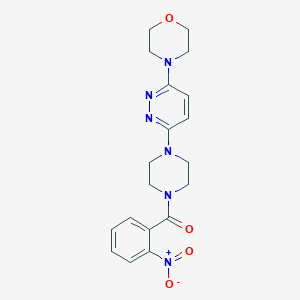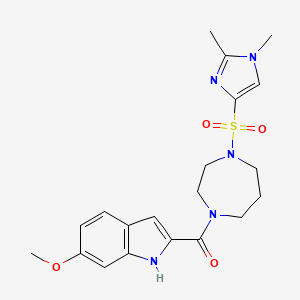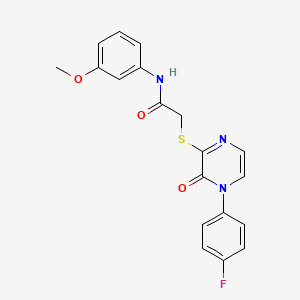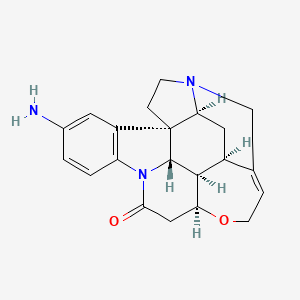![molecular formula C16H16N2O2S B2706246 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1172864-46-8](/img/structure/B2706246.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound could involve adapting existing methods using Lawesson’s reagent or P4S10 for oxygen/sulfur exchange reactions. A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The compound’s structure shares similarities with furan, thiophene, and pyrrole carboxamides. The structure was analyzed based on IR, 1 H, 13 C NMR and mass spectral data .Chemical Reactions Analysis
The obtained intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides was treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Antiviral and Antimicrobial Applications
Research has explored the synthesis of thiazole derivatives, including compounds related to "N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide," for their potential antiviral and antimicrobial activities. For instance, studies have demonstrated the synthesis of thiazole C-nucleosides showing in vitro activity against herpes virus, parainfluenza virus, and rhinovirus, along with potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). Similarly, compounds incorporating the benzodifuranyl and thiazolopyrimidine frameworks have been synthesized for their anti-inflammatory and analgesic properties, with some showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Catalytic Applications
The use of thiazole derivatives in catalysis has been documented, where they serve as ligands in bimetallic composite catalysts. These catalysts have been shown to be highly active in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings, which is crucial for developing various pharmaceuticals and materials (Bumagin et al., 2019).
Anticancer Research
In the realm of anticancer research, the structural modification of thiazole derivatives has led to the development of compounds with promising anticancer activities. For example, microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups has yielded compounds evaluated for their anticancer activity against various human cancer cell lines. Some of these compounds exhibited promising anticancer activity, showcasing the potential of thiazole derivatives in oncology (Tiwari et al., 2017).
Antimicrobial and Antioxidant Activities
Thiazole derivatives synthesized from reactions involving 2-amino-5,6-dimethyl-1H-benzimidazole have shown significant antimicrobial and antioxidant activities. This highlights their potential utility in developing new antimicrobial agents and antioxidants (Sindhe et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-8-5-9(2)14-13(6-8)17-16(21-14)18-15(19)12-7-10(3)20-11(12)4/h5-7H,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMWZVSPUERBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=C(OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2706163.png)

![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706165.png)


![3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2706170.png)


![4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2706176.png)




![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)
